molecular formula C18H11BrFN3OS B2662430 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1112446-93-1

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2662430
CAS No.: 1112446-93-1
M. Wt: 416.27
InChI Key: BSDNDBZOWVUOKI-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule. It contains a thiazole ring, an oxadiazole ring, and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the appropriate phenyl groups under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3-thiazol-2-amine: Known for its antimicrobial and anticancer properties.

    2-(4-Bromophenyl)-1,3-thiazole: Exhibits similar biological activities but with different potency and selectivity.

    4-(4-Fluorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and fluorophenyl group, contributing to its biological activity.

Uniqueness

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: is unique due to the combination of thiazole and oxadiazole rings, which may enhance its biological activity and selectivity compared to similar compounds

Properties

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNDBZOWVUOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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